molecular formula C18H15N3O5 B3647126 N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE

N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B3647126
M. Wt: 353.3 g/mol
InChI Key: XBRZSINYXCGKMN-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxy group, a nitro group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the methoxy and nitro groups. Common reagents used in the synthesis include methoxybenzene, nitrobenzene, and various catalysts and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the methoxy group can produce a hydroxyl derivative.

Scientific Research Applications

N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE: Shares the methoxy and nitro groups but lacks the oxazole ring.

    N-(2-METHOXY-5-NITROPHENYL)-2-PHENYLACETAMIDE: Similar structure but with different functional groups.

Uniqueness

N-(2-METHOXY-5-NITROPHENYL)-5-METHYL-3-PHENYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups and the presence of the oxazole ring, which imparts specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-11-16(17(20-26-11)12-6-4-3-5-7-12)18(22)19-14-10-13(21(23)24)8-9-15(14)25-2/h3-10H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRZSINYXCGKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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